molecular formula C16H20N2O4 B3111089 5-oxo-5-[(1S,5S)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl]pentanoic acid CAS No. 1820570-14-6

5-oxo-5-[(1S,5S)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl]pentanoic acid

Cat. No.: B3111089
CAS No.: 1820570-14-6
M. Wt: 304.34 g/mol
InChI Key: RASWLHVGCNLLJG-RYUDHWBXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Oxo-5-[(1S,5S)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl]pentanoic acid is a nonclassic eicosanoid metabolite of arachidonic acid and the most potent naturally occurring member of the 5-HETE family of cell signaling agents . It is a potent proinflammatory 5-lipoxygenase product .


Synthesis Analysis

The synthesis of this compound involves a four-step pathway that includes the release of arachidonic acid from its storage sites in membrane phospholipids due to the activation of phospholipase A2 enzymes, oxygenation of this arachidonic acid by activated arachidonate 5-lipoxygenase (ALOX5) to form 5 (S)-hydroperoxy-6 E,8 Z,11 Z,14 Z -eicosatetraenoic acid (5 (S)-HpETE), reduction of this 5 (S)-HpETE by ubiquitous cellular peroxidases to form 5 (S)-hydroxy-6 E,8 Z,11 Z,14 Z -eicosatetraenoic acid (5 (S)-HETE), and the oxidation of 5 (S)-HETE by a microsome-bound nicotinamide adenine dinucleotide phosphate (NADP + )-dependent dehydrogenase enzyme viz., 5-hydroxyeicosanoid dehydrogenase (5-HEDH), to form 5-oxo-ETE .


Chemical Reactions Analysis

The chemical reactions involving this compound are primarily related to its synthesis, as described above. It is formed by oxidation of 5S-HETE by the highly selective dehydrogenase 5-HEDH .

Scientific Research Applications

Enzyme-Activated Irreversible Inhibition

This compound, or its analogs, have been studied for their ability to irreversibly inhibit enzymes in the brain, such as γ-aminobutyric acid-α-ketoglutarate aminotransferase. This inhibition could potentially lead to an elevation of brain GABA levels, which is significant for neurological functions and disorders (Lippert, Metcalf, & Resvick, 1982).

Neuropharmacological Potential

Research on derivatives of this compound has shown promising results in the field of neuropharmacology, particularly in influencing learning and memory in animal models. Certain derivatives have been identified as potential scaffolds for synthesizing novel compounds with significant neuropharmacological activity (Tsypysheva et al., 2019).

Potential Therapy for Asthma

Some studies have explored the compound's metabolites, like 5-oxo-ETE, and their role in mediating inflammatory responses via specific receptors. This research has paved the way for developing synthetic antagonists that could block these receptors, offering a novel therapeutic approach for asthma and other eosinophilic diseases (Powell & Rokach, 2020).

Modulation of Calcium Channels

The compound and its analogs have been implicated in the modulation of calcium channels, particularly T-type calcium channels, which play a crucial role in pain pathways. Such modulation holds promise for developing analgesic drugs that might be used in pain management, including chronic and neuropathic pain conditions (Lee et al., 2009).

Antiallergy Activity

Research into structurally similar compounds has shown antiallergy activities, which could be significant for developing new treatments for allergic reactions and possibly other immune-related disorders (Connor et al., 1984).

Mechanism of Action

The actions of this compound are mediated by the G i -coupled OXE receptor that is found in many species but not in rodents. This receptor is highly expressed on eosinophils and basophils, and is also found on neutrophils, monocytes/macrophages, and various cancer cell lines .

Future Directions

The compound may be an important proinflammatory mediator in asthma and other eosinophilic diseases. It may also be involved in cancer, as it promotes the survival and proliferation of a number of cancer cell lines and rescues these cells from apoptosis induced by inhibitors of the 5-LO pathway. OXE receptor antagonists, which are currently under development, may be useful therapeutic agents in asthma and other eosinophilic disorders and possibly also in cancer .

Properties

IUPAC Name

5-oxo-5-[(1S,9S)-6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-11-yl]pentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O4/c19-14(4-2-6-16(21)22)17-8-11-7-12(10-17)13-3-1-5-15(20)18(13)9-11/h1,3,5,11-12H,2,4,6-10H2,(H,21,22)/t11-,12-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RASWLHVGCNLLJG-RYUDHWBXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(CC1C3=CC=CC(=O)N3C2)C(=O)CCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2CN(C[C@H]1C3=CC=CC(=O)N3C2)C(=O)CCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-oxo-5-[(1S,5S)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl]pentanoic acid
Reactant of Route 2
Reactant of Route 2
5-oxo-5-[(1S,5S)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl]pentanoic acid
Reactant of Route 3
Reactant of Route 3
5-oxo-5-[(1S,5S)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl]pentanoic acid
Reactant of Route 4
Reactant of Route 4
5-oxo-5-[(1S,5S)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl]pentanoic acid
Reactant of Route 5
Reactant of Route 5
5-oxo-5-[(1S,5S)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl]pentanoic acid
Reactant of Route 6
5-oxo-5-[(1S,5S)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl]pentanoic acid

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